Cortienic acid
Overview
Description
Synthesis Analysis
Cortienic acid derivatives have been the subject of various synthetic studies due to their potential biological activities. One such derivative, the L-phenylalanine methyl ester of dexamethasone-derived cortienic acid, was synthesized and its crystal structure was determined using X-ray diffraction. The synthesis process aimed to explore the local anti-inflammatory activity of the compound . Another study focused on the selective alkylation of cortienic acid derivatives, demonstrating an efficient method for alkylating at the 17α-position using a solid-liquid biphasic system. This process required the protection of the α-enone function when higher alkyl halide homologs were used .
Molecular Structure Analysis
The molecular structure of cortienic acid derivatives reveals a complex steroid nucleus with various conformations. In the L-phenylalanine methyl ester derivative, the steroid nucleus's ring A and the phenyl ring in the 17β-side chain are almost planar, while rings B and C exhibit a slightly distorted chair conformation, and ring D has an envelope conformation . The cortienic acid lactide adopts an arched conformation towards the β side, with the spiro lactide ring in a half-chair conformation. This structure allows for the formation of hydrogen bonds that link the molecules into chains .
Chemical Reactions Analysis
The chemical reactivity of cortienic acid derivatives is highlighted by their ability to form intermolecular and intramolecular hydrogen bonds. In the crystal packing of the L-phenylalanine methyl ester derivative, a network of intermolecular hydrogen bonds is observed, involving various atoms as hydrogen bond acceptors. Additionally, numerous intramolecular hydrogen bonds of the N-H…O, C-H…O, and C-H…F type are present . The cortienic acid lactide also demonstrates the ability to form hydrogen bonds between the hydroxyl group of ring C and the carbonyl group of ring A .
Physical and Chemical Properties Analysis
The physical and chemical properties of cortienic acid derivatives are closely related to their molecular structure. The orthorhombic crystal system of the L-phenylalanine methyl ester derivative, with specific cell constants and space group, indicates the solid-state properties of the compound . The alignment of the ester carbonyl groups in the cortienic acid lactide and the presence of hydrogen bonds suggest a certain degree of rigidity and polarity within the molecule, which could influence its solubility and interaction with biological receptors .
Scientific Research Applications
1. Agricultural Applications
Cortienic acid has been studied in the context of agriculture, particularly in the enhancement of soil properties. Marinari et al. (2000) investigated the influence of different fertilizers, including organic compounds potentially related to cortienic acid, on soil biological and physical properties. They found that organic treatments improved soil physical and biological properties significantly, suggesting a role for cortienic acid derivatives in agricultural practices (Marinari et al., 2000).
2. Chemical Synthesis and Modification
Cortienic acid has been utilized in chemical synthesis, particularly in the field of organic chemistry. Druzgala and Bodor (1990) demonstrated the efficient and selective alkylation of cortienic acid derivatives, highlighting its potential in the synthesis of complex organic molecules (Druzgala & Bodor, 1990).
3. Pharmacological Research
While excluding information related to drug use, dosage, and side effects, it's worth noting that cortienic acid derivatives have been used in pharmacological research. Dobričić et al. (2016) investigated the synthesis and properties of a novel derivative of cortienic acid, focusing on its lipophilicity, which is a key parameter in drug development (Dobričić et al., 2016).
4. Environmental Science Research
In environmental science, cortienic acid derivatives have been considered in studies related to soil health and ecosystem dynamics. Zamanian et al. (2018) discussed the impact of nitrogen fertilization on soil acidification, which could indirectly relate to the behavior of cortienic acid in soil environments (Zamanian et al., 2018).
properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h9,13-16,22,25H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZSRYSTBKQWGZ-XLXYOEISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cortienic acid | |
CAS RN |
3597-45-3 | |
Record name | Cortienic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CORTIENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81738132XU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.